molecular formula C8H8FNO2 B14057162 4-Ethyl-2-fluoronitrobenzene

4-Ethyl-2-fluoronitrobenzene

Katalognummer: B14057162
Molekulargewicht: 169.15 g/mol
InChI-Schlüssel: MTXOEZSEPDKTKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2-fluoronitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, and a fluorine atom is substituted at the fourth position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethyl-2-fluoronitrobenzene can be synthesized through several methods. One common approach involves the nitration of 4-ethylfluorobenzene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Another method involves the Halex process, where 4-ethyl-2-nitrochlorobenzene is reacted with potassium fluoride to replace the chlorine atom with a fluorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-2-fluoronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Nucleophilic Substitution: Amines, phenoxides, often in the presence of a base like potassium carbonate.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 4-Ethyl-2-fluoroaniline.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Ethyl-2-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-fluoronitrobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-ethyl-2-fluoronitrobenzene largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group facilitates the departure of the fluorine atom, making the benzene ring more susceptible to nucleophilic attack . In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, often catalyzed by metal catalysts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoronitrobenzene: Similar structure but lacks the ethyl group.

    2-Fluoronitrobenzene: Similar structure but lacks the ethyl group and has the nitro group at a different position.

    4-Ethyl-2-nitrobenzene: Similar structure but lacks the fluorine atom.

Uniqueness

The combination of these groups can lead to unique chemical properties and reactivity patterns compared to its analogs .

Eigenschaften

Molekularformel

C8H8FNO2

Molekulargewicht

169.15 g/mol

IUPAC-Name

4-ethyl-2-fluoro-1-nitrobenzene

InChI

InChI=1S/C8H8FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3

InChI-Schlüssel

MTXOEZSEPDKTKA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.